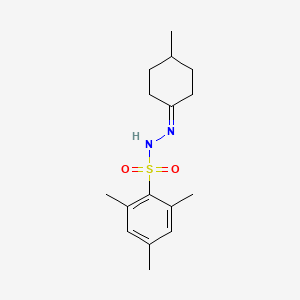

2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide

描述

Chemical Classification and Nomenclature

Sulfonohydrazides are classified under sulfonyl hydrazides in organic chemistry. Their nomenclature follows IUPAC conventions, where substituents on the aromatic ring and the hydrazide group are systematically described. For example, 2,4,6-trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide derives its name from:

- Aromatic core : A benzene ring substituted with methyl groups at positions 2, 4, and 6.

- Sulfonyl hydrazide group : A benzenesulfonohydrazide moiety.

- Schiff base derivative : The hydrazide nitrogen forms a condensation product with 4-methylcyclohexanone, yielding the N'-(4-methylcyclohexylidene) substituent.

Table 1: Key Nomenclatural Elements

| Component | Description | IUPAC Example |

|---|---|---|

| Sulfonyl group | Electron-withdrawing SO₂ group | Benzenesulfonohydrazide |

| Aromatic substituents | Positions and types of ring substituents | 2,4,6-Trimethyl |

| Schiff base | Condensation product with ketone/aldehyde | N'-(4-methylcyclohexylidene) |

Historical Development of Sulfonohydrazide Chemistry

The development of sulfonohydrazide chemistry traces its origins to early 20th-century studies on hydrazine derivatives. Key milestones include:

- Synthetic applications : Early recognition of sulfonyl hydrazides as intermediates in the synthesis of diimide (N₂H₂), a reagent for hydrogenation and dehydrohalogenation.

- Catalytic roles : Their use in asymmetric catalysis, particularly in Mannich reactions and aldol condensations, emerged in the 2000s.

- Modern advancements : Recent electrosynthetic methods utilizing sulfonohydrazides as radical precursors for C–S and C–C bond formation.

Structural Overview of this compound

This compound combines a sterically hindered aromatic core with a Schiff base-modified hydrazide group.

Table 2: Structural Characteristics

| Attribute | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₂₄N₂O₂S | |

| Molecular weight | 308.44 g/mol | |

| CAS number | 1393441-80-9 | |

| SMILES notation | O=S(C1=C(C)C=C(C)C=C1C)(NN=C2CCC(C)CC2)=O |

Key features :

- Aromatic substituents : Three methyl groups at positions 2, 4, and 6 create a sterically bulky environment, potentially influencing reaction selectivity.

- Schiff base functionality : The N'-(4-methylcyclohexylidene) group arises from condensation between the hydrazide and 4-methylcyclohexanone, forming a stable imine linkage.

Significance in Organic and Medicinal Chemistry

Catalytic Applications

The compound’s structural features make it valuable in asymmetric catalysis:

- Bifunctional catalysts : The sulfonyl group and Schiff base may enable dual hydrogen-bonding interactions with substrates, enhancing enantioselectivity.

- Steric control : The trimethyl-substituted benzene ring and bulky cyclohexylidene group restrict substrate access, favoring specific transition states.

Medicinal Chemistry

Sulfonohydrazides exhibit diverse biological activities:

Table 3: Comparative Applications of Sulfonohydrazides

| Application | Example Compound | Mechanism/Outcome |

|---|---|---|

| Asymmetric catalysis | This compound | Enhanced enantioselectivity in Mannich reactions |

| Antiviral agents | 4(E)-4-methyl-N'-(2,3,4-trihydroxybenzylidene)benzenesulfonohydrazide | SARS-CoV-2 entry inhibition |

| Radical synthesis | Aryl sulfonyl hydrazides | Electrochemical generation of sulfonyl radicals |

属性

IUPAC Name |

2,4,6-trimethyl-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-11-5-7-15(8-6-11)17-18-21(19,20)16-13(3)9-12(2)10-14(16)4/h9-11,18H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHXHMVMJGKTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The preparation of 2,4,6-trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide follows the classical hydrazone formation reaction:

-

- 2,4,6-Trimethylbenzenesulfonohydrazide (hydrazide component)

- 4-Methylcyclohexanone (ketone component)

Reaction Type:

Condensation reaction between the hydrazide and the ketone, resulting in the formation of a hydrazone linkage (-C=N-NH-).Reaction Conditions:

Typically carried out in an alcoholic solvent such as ethanol or methanol, sometimes with catalytic amounts of acid (e.g., acetic acid) to facilitate the condensation. The reaction is conducted at room temperature or with gentle heating for several hours.Workup:

Removal of solvent by rotary evaporation, followed by recrystallization or chromatographic purification to isolate the pure hydrazone compound.

Detailed Preparation Procedure

Based on the literature and related sulfonohydrazone syntheses, the following detailed procedure can be applied:

| Step No. | Operation Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 0.01 mole of 2,4,6-trimethylbenzenesulfonohydrazide in ethanol | Room temperature, stirring | Ensures complete dissolution |

| 2 | Add 0.01 mole of 4-methylcyclohexanone to the solution | Room temperature | Stoichiometric ratio 1:1 |

| 3 | Add catalytic amount of acetic acid (approx. 1-2 drops) | Room temperature | Promotes imine formation |

| 4 | Stir the reaction mixture for 4-6 hours | Room temperature or mild heating (40-50 °C) | Reaction progress monitored by TLC |

| 5 | Remove solvent under reduced pressure | Rotary evaporation | Concentrates the product |

| 6 | Purify the crude product by recrystallization from ethanol or by column chromatography | Ambient temperature | Yields pure hydrazone |

This method aligns with the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones reported in research focused on antimicrobial activity, where hydrazones were prepared by condensation of sulfonohydrazides with aldehydes or ketones in alcoholic media with acid catalysis.

Reaction Mechanism Overview

The hydrazone formation proceeds via nucleophilic attack of the sulfonohydrazide's hydrazine nitrogen on the carbonyl carbon of 4-methylcyclohexanone, followed by elimination of water to form the C=N double bond characteristic of hydrazones.

Research Findings on Preparation

Yield and Purity:

The condensation reactions typically yield the hydrazones in moderate to high yields (60-85%) depending on reaction time, temperature, and purification methods.Reaction Monitoring:

Thin-layer chromatography (TLC) is commonly used to monitor the consumption of starting materials and formation of hydrazone.Characterization:

The products are characterized by spectroscopic methods such as ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the hydrazone structure.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Observations/Notes |

|---|---|---|

| Solvent | Ethanol or Methanol | Good solubility of reactants and product |

| Catalyst | Acetic acid (catalytic amount) | Speeds up condensation |

| Temperature | Room temperature to 50 °C | Mild heating can improve reaction rate |

| Reaction time | 4 to 6 hours | Monitored by TLC for completion |

| Molar ratio | 1:1 (hydrazide:ketone) | Stoichiometric for optimal yield |

| Purification | Recrystallization or chromatography | Ensures high purity of hydrazone |

| Yield | 60-85% | Influenced by reaction conditions |

Notes on Alternative Methods and Precursors

The sulfonohydrazide precursor, 2,4,6-trimethylbenzenesulfonohydrazide, can be prepared by sulfonylation of hydrazine derivatives with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.

Alternative solvents such as dichloromethane or acetonitrile may be used, but alcoholic solvents remain preferred for their facilitation of hydrazone formation.

Some literature describes the use of microwave irradiation to accelerate hydrazone formation, reducing reaction times significantly.

化学反应分析

Types of Reactions

2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonohydrazide group to sulfonamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted benzenesulfonohydrazides.

科学研究应用

Chemical Synthesis

2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:

- Hydrazone Formation : This compound can react with carbonyl compounds to form hydrazones, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

- Ligand Development : It can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Pharmaceutical Applications

The compound exhibits potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties : Research indicates that similar sulfonohydrazides can exhibit anti-inflammatory effects, suggesting a potential therapeutic application for this compound.

Material Science

In material science, this compound is explored for:

- Polymer Additives : Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

- Dyes and Pigments : The compound's structural characteristics allow for its use in synthesizing colorants for plastics and textiles.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of sulfonohydrazides found that certain derivatives exhibited significant activity against Gram-positive bacteria. The research highlighted the potential of modifying the hydrazide structure to enhance bioactivity.

Case Study 2: Coordination Chemistry

Research published in coordination chemistry journals demonstrated the ability of this compound to form stable complexes with palladium and platinum. These complexes showed promising catalytic activity in cross-coupling reactions.

作用机制

The mechanism of action of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The trimethyl and cyclohexylidene groups enhance the compound’s binding affinity and specificity.

相似化合物的比较

Structural Features and Substituent Variations

The compound belongs to a broader class of N'-benzylidene benzenesulfonohydrazides, where structural diversity arises from variations in the aldehyde-derived substituent. Key analogues include:

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The target compound exhibits ν(N-H) at ~3150–3319 cm⁻¹ and ν(C=S) at ~1247–1255 cm⁻¹, consistent with sulfonohydrazide tautomers . Nitro-substituted analogues show additional ν(NO₂) stretches at ~1520–1350 cm⁻¹ .

- ¹H NMR :

生物活性

2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide is a sulfonohydrazide derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a hydrazide functional group attached to a trimethyl-substituted aromatic ring and a cyclohexylidene moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C13H19N3O2S

- Molecular Weight : 273.37 g/mol

- CAS Number : 16182-15-3

- Appearance : White to off-white solid

- Melting Point : 112-114 °C (dec.)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can protect cellular components from oxidative stress.

- Antimicrobial Effects : Research indicates that it has antimicrobial properties against various bacterial strains, potentially making it useful in treating infections.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in several experimental models.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in edema in animal models |

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various sulfonohydrazides, this compound was found to significantly reduce lipid peroxidation in vitro. The compound demonstrated a dose-dependent effect on scavenging DPPH radicals, indicating its potential as an antioxidant agent.

Case Study 2: Antimicrobial Activity

A series of tests conducted against Gram-positive and Gram-negative bacteria showed that this compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 3: Anti-inflammatory Response

In vivo studies on mice subjected to inflammatory stimuli revealed that treatment with this compound resulted in a significant decrease in paw swelling and inflammatory markers. These findings suggest that the compound may be effective in managing inflammatory conditions.

常见问题

Q. What are the optimal synthetic routes for 2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves two steps: (1) Preparation of the sulfonyl hydrazide intermediate via reaction of the corresponding sulfonyl chloride with hydrazine hydrate in chloroform at 0°C, followed by stirring at room temperature for 4 hours . (2) Condensation with 4-methylcyclohexanone under acidic conditions (e.g., glacial acetic acid) to form the hydrazone moiety. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of sulfonyl hydrazide to ketone) and controlled reflux temperatures (80–100°C). Purity can be improved via recrystallization from ethanol or dichloromethane/hexane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be observed?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include the sulfonohydrazide NH proton (δ 11.5–12.0 ppm, singlet) and the hydrazone =CH proton (δ 7.8–8.2 ppm, singlet). Aromatic protons from the 2,4,6-trimethylbenzene ring appear as a singlet (δ 2.2–2.6 ppm for CH₃ groups) and two doublets (δ 7.0–7.5 ppm for ArH) .

- IR : Stretching vibrations for N-H (3200–3300 cm⁻¹), S=O (1150–1350 cm⁻¹), and C=N (1600–1650 cm⁻¹) confirm functional groups .

- Elemental Analysis : Validate empirical formula (e.g., C₁₇H₂₃N₂O₂S) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the stereochemical configuration of the hydrazone moiety, and what challenges arise in data refinement?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine the E/Z configuration of the hydrazone group by analyzing torsion angles and anisotropic displacement parameters . Challenges include:

- Twinned Crystals : Common in hydrazone derivatives due to flexible backbones; use TWINABS in SHELX for absorption corrections .

- Disorder in Cyclohexylidene Groups : Apply restraints (e.g., SIMU/ISOR in SHELXL) to model dynamic disorder .

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound, and how do they correlate with experimental observations?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions. Compare computed IR/NMR spectra with experimental data to validate accuracy (e.g., RMSD <5% for ¹³C shifts) .

- Molecular Docking : Dock the compound into target proteins (e.g., PI3Kα for anticancer studies) using AutoDock Vina. Validate binding modes with MD simulations (e.g., 100 ns trajectories in GROMACS) .

Q. What in vitro assays are appropriate for evaluating the anticancer potential of this compound, and how should cytotoxicity data be interpreted in structure-activity relationship (SAR) studies?

- Methodological Answer :

- MTT Assay : Test against HCT-116 (colon carcinoma) or MCF-7 (breast cancer) cell lines. Use IC₅₀ values (e.g., <10 μM indicates high potency) .

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity. For example, methyl groups at 2,4,6-positions enhance lipophilicity and membrane penetration .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved through experimental design?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。